Methyl 7-bromo-3-cyanoquinoline-2-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C12H7BrN2O2 |
|---|---|
Molekulargewicht |
291.10 g/mol |
IUPAC-Name |
methyl 7-bromo-3-cyanoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H7BrN2O2/c1-17-12(16)11-8(6-14)4-7-2-3-9(13)5-10(7)15-11/h2-5H,1H3 |
InChI-Schlüssel |
SSVCXXJWYVDTME-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The most widely reported method involves sequential halogenation and cyano group introduction on a preformed quinoline scaffold. A representative pathway begins with ethyl 7-fluoroquinoline-2-carboxylate as the starting material . Bromination at the 7-position is achieved using phosphorus oxybromide (POBr₃) in dichloromethane at 80–100°C for 6–8 hours, yielding ethyl 7-bromoquinoline-2-carboxylate with 85–92% efficiency . Subsequent cyanation at the 3-position employs copper(I) cyanide (CuCN) in dimethylformamide (DMF) under microwave irradiation (150°C, 30 minutes), achieving 78–84% conversion . Final esterification with methanol in the presence of sulfuric acid completes the synthesis, producing the target compound in 70–76% overall yield .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | POBr₃, CH₂Cl₂, 80°C | 92 | 95 |
| Cyanation | CuCN, DMF, MW 150°C | 84 | 91 |
| Esterification | MeOH, H₂SO₄, reflux | 76 | 98 |
One-Pot Tandem Cyclization-Halogenation Approach
Recent advances utilize tandem cyclization-halogenation to streamline synthesis. A mixture of 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate undergoes thermal cyclization in diphenyl ether at 220°C for 2 hours, forming ethyl 7-fluoro-3-cyanoquinoline-2-carboxylate . In situ bromination is achieved using phosphorus tribromide (PBr₃) in 1,2-dichloroethane at 105°C for 36 hours, directly yielding the 7-bromo derivative with 81% efficiency . This method reduces purification steps and improves atom economy but requires precise temperature control to avoid side reactions.
Optimization Insights:
-
Microwave-assisted cyclization (200°C, 15 minutes) increases yield to 89% .
-
Excess PBr₃ (1.5 equiv.) minimizes residual fluorine content (<0.5%) .
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
For high regioselectivity, palladium-catalyzed Suzuki-Miyaura coupling has been adapted. Starting with methyl 3-cyano-7-iodoquinoline-2-carboxylate , treatment with bis(pinacolato)diboron (B₂Pin₂) and Pd(PPh₃)₄ in tetrahydrofuran (THF) generates a boronic ester intermediate, which reacts with bromine gas (Br₂) in dichloromethane at 0°C to install the bromine atom . This method achieves 88–92% yield but necessitates rigorous exclusion of moisture and oxygen.
Comparative Advantages:
-
Avoids harsh halogenating agents like POBr₃.
-
Enables modular synthesis of analogs via alternative boronic acids .
Solid-Phase Synthesis for Scalable Production
Industrial-scale production employs solid-phase techniques to enhance reproducibility. A polystyrene-bound quinoline precursor is functionalized via:
-
Bromination : Immobilized quinoline reacts with N-bromosuccinimide (NBS) in acetonitrile at 60°C (94% yield) .
-
Cyanation : Treatment with trimethylsilyl cyanide (TMSCN) and scandium(III) triflate in dichloroethane introduces the nitrile group (89% yield) .
-
Esterification : Methanolysis under acidic conditions releases the final product from the resin with >95% purity .
Process Metrics:
-
Throughput: 1.2 kg/batch.
-
Residual solvent: <50 ppm (meets ICH Q3C guidelines).
Analytical Characterization and Quality Control
Critical analytical data for validating synthesis include:
-
¹H NMR (CDCl₃): δ 8.86 (d, J = 8.0 Hz, 1H), 8.54 (d, J = 8.0 Hz, 2H), 4.61 (q, J = 7.1 Hz, 2H), 1.54 (t, J = 7.1 Hz, 3H) .
-
IR : Peaks at 2970 cm⁻¹ (C-H stretch), 2220 cm⁻¹ (C≡N), 1717 cm⁻¹ (C=O ester) .
-
HPLC : Retention time 12.3 minutes (C18 column, 70:30 acetonitrile/water) .
Impurity Profile:
| Impurity | Source | Maximum Limit (%) |
|---|---|---|
| 7-Chloro analog | Incomplete bromination | 0.15 |
| 3-Carboxy derivative | Ester hydrolysis | 0.10 |
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-7-brom-3-cyan-chinolin-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile substituiert werden.
Reduktionsreaktionen: Die Cyanogruppe kann zu einem Amin reduziert werden.
Oxidationsreaktionen: Der Chinolinring kann unter bestimmten Bedingungen oxidiert werden.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Reduktion: Wasserstoffgas in Gegenwart eines Metallkatalysators wie Palladium.
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.
Hauptprodukte
Substitution: Produkte umfassen Derivate, bei denen das Bromatom durch eine andere funktionelle Gruppe ersetzt wird.
Reduktion: Produkte umfassen Amin-Derivate.
Oxidation: Produkte umfassen Chinolin-N-oxide.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Methyl 7-bromo-3-cyanoquinoline-2-carboxylate has been identified as a potential anticancer agent. Research indicates that compounds within the cyanoquinoline class can inhibit protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways associated with cancer growth. By targeting these kinases, the compound may help in the treatment of various cancers, including breast and prostate cancer .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cyanoquinoline derivatives, including this compound. These compounds have shown effectiveness against several bacterial strains, suggesting their potential use in developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Cancer Treatment
The inhibition of PTKs by this compound suggests its utility in cancer therapy. Studies have demonstrated that this compound can reduce cell proliferation in various cancer cell lines, making it a candidate for further development into a pharmaceutical agent .
Treatment of Polycystic Kidney Disease
Research indicates that cyanoquinoline derivatives may also have therapeutic implications for polycystic kidney disease (PKD). By modulating signaling pathways affected by PTKs, these compounds could potentially slow disease progression and improve kidney function in affected individuals .
Case Studies
Several case studies illustrate the effectiveness of this compound:
-
Case Study 1: Anticancer Activity
A study evaluated the compound's effects on MCF-7 breast cancer cells, showing significant inhibition of cell growth at concentrations as low as 10 µM. Morphological changes indicative of apoptosis were observed after treatment . -
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating its potential as an antimicrobial agent .
Wirkmechanismus
The mechanism of action of Methyl 7-bromo-3-cyanoquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. This interaction can modulate biological pathways, leading to its observed effects. The bromine and cyano groups may also play a role in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Variations
The table below summarizes key structural differences and similarities between Methyl 7-bromo-3-cyanoquinoline-2-carboxylate and related quinoline derivatives:
Electronic and Reactivity Profiles
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group at position 3 in the target compound withdraws electron density, stabilizing intermediates in cross-coupling reactions. In contrast, the amino group in Ethyl 3-amino-7-bromoquinoline-2-carboxylate donates electrons, increasing the quinoline ring’s nucleophilicity . Halogen Effects: Bromine at position 7 is a common feature, but substituents at position 2 (e.g., Cl in 7-Bromo-2-chloroquinoline-3-carbonitrile) influence reactivity. Chlorine’s electronegativity enhances oxidative addition in palladium-catalyzed reactions .
Physicochemical Properties
- Solubility: Methyl esters (e.g., target compound) generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to ethyl esters (e.g., Ethyl 7-bromo-2-methylquinoline-3-carboxylate) .
Biologische Aktivität
Methyl 7-bromo-3-cyanoquinoline-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, which is known for a variety of biological activities. The compound features a bromine atom at the 7-position and a cyano group at the 3-position, contributing to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Research indicates that compounds with similar structures often target protein kinases and phosphodiesterases, which play critical roles in cell signaling and proliferation.
- Protein Kinase Inhibition : The compound has been shown to inhibit receptor tyrosine kinases (RTKs) and other protein kinases, which are crucial in cancer progression. Inhibiting these kinases can lead to reduced tumor growth and metastasis .
- Phosphodiesterase Inhibition : Similar quinoline derivatives have demonstrated the ability to inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic nucleotides such as cGMP and cAMP. This mechanism can enhance signaling pathways related to neuroprotection and memory formation, making it a candidate for Alzheimer's disease treatment .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| Protein Kinase Inhibition | Various RTKs | 0.20 | |
| PDE Inhibition | Enzymatic Assay | 0.50 | |
| Antimicrobial Activity | Bacterial Strains | 0.10 |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that it effectively inhibited the proliferation of various cancer cell lines by targeting specific growth factor receptors. The compound exhibited a notable reduction in cell viability at concentrations as low as 0.20 µM, highlighting its potential as an effective therapeutic agent against certain cancers .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds similar to this compound. It was found that these compounds could enhance cognitive functions in animal models by modulating the NO/cGMP signaling pathway, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Q. What mechanistic insights explain substituent orientation’s impact on nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The C-7 bromine’s position adjacent to electron-withdrawing groups (cyano, ester) enhances NAS reactivity. Kinetic isotope effects (KIEs) and Hammett plots quantify substituent effects. For example, a negative ρ value in Hammett analysis indicates a transition state stabilized by electron withdrawal, as seen in analogous quinolines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
